molecular formula C44H68N14O10S B1428226 L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine CAS No. 88866-92-6

L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine

Cat. No. B1428226
CAS RN: 88866-92-6
M. Wt: 985.2 g/mol
InChI Key: ZBRXWGQCHSFAHM-MWSMAVIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine is a useful research compound. Its molecular formula is C44H68N14O10S and its molecular weight is 985.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N5-(diaminomethylidene)-L-ornithyl-N5-(diaminomethylidene)-L-ornithyl-L-valine has been synthesized and studied for its role in the production of enkephalins, peptides with potent receptor-mediated opiate agonist activity, isolated from porcine brain (Bower, Guest, & Morgan, 1976).

Applications in Peptide Antibiotics

Bioactivity in Polymers

  • The amino acid has been used in the synthesis of novel poly(ester-imide)s, derived from natural amino acids like L-tyrosine, showing bioactivity and thermal stability, indicating potential in biodegradable and biologically active materials (Mallakpour, Tirgir, & Sabzalian, 2011).

Enzymatic Studies

  • Studies involving enzymes like peptidases have shown specificity towards peptides containing aromatic amino acids or leucine, suggesting roles in biochemical pathways and therapeutic applications (Menzies & McQuillan, 1967).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68N14O10S/c1-25(2)36(42(67)68)58-40(65)31(12-8-19-51-44(48)49)56-38(63)30(11-7-18-50-43(46)47)55-39(64)32(17-20-69-3)57-41(66)33(22-26-9-5-4-6-10-26)54-35(61)24-52-34(60)23-53-37(62)29(45)21-27-13-15-28(59)16-14-27/h4-6,9-10,13-16,25,29-33,36,59H,7-8,11-12,17-24,45H2,1-3H3,(H,52,60)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,66)(H,58,65)(H,67,68)(H4,46,47,50)(H4,48,49,51)/t29-,30-,31-,32-,33-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRXWGQCHSFAHM-MWSMAVIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H68N14O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745609
Record name L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

985.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine

CAS RN

88866-92-6
Record name L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
Reactant of Route 2
Reactant of Route 2
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
Reactant of Route 3
Reactant of Route 3
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
Reactant of Route 4
Reactant of Route 4
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
Reactant of Route 5
Reactant of Route 5
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
Reactant of Route 6
Reactant of Route 6
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine

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